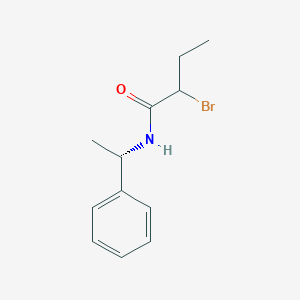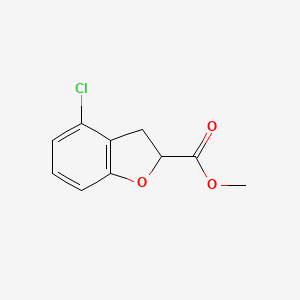
Methyl 4-chloro-2,3-dihydrobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylate ester group at the 2-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of benzofuran derivatives, including methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate, often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or receptors, resulting in the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has an acetamido group instead of a carboxylate ester group, which may result in different biological activities and applications.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone:
The uniqueness of methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-4,9H,5H2,1H3 |
InChI Key |
MHUPADHGLBYOOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


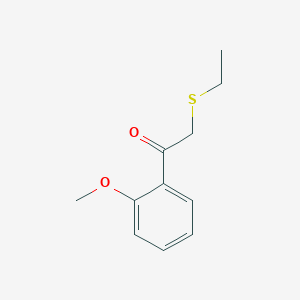
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
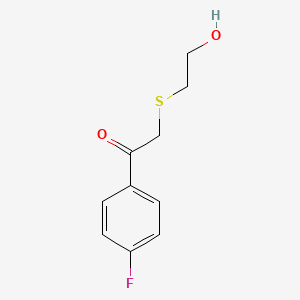

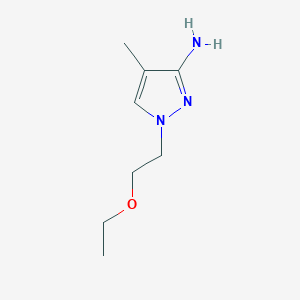
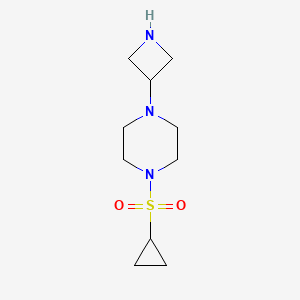
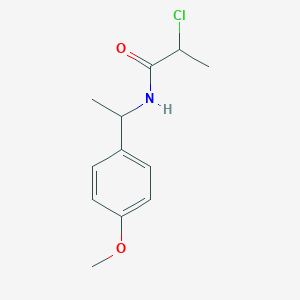
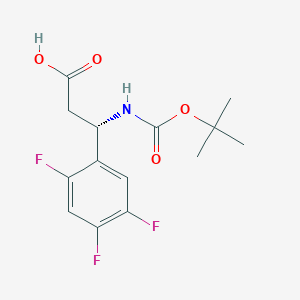
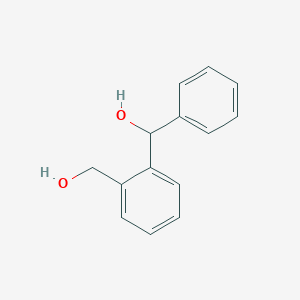
![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
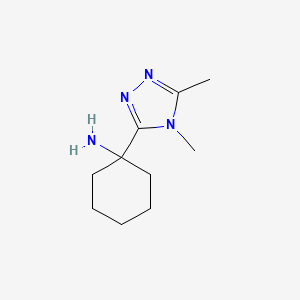
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)
